"Ethanol, 2-[(2-aminophenyl)sulfonyl]-" chemical properties
"Ethanol, 2-[(2-aminophenyl)sulfonyl]-" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Aminophenylsulfonyl Ethanols A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide addresses the chemical properties of "Ethanol, 2-[(aminophenyl)sulfonyl]-" compounds. Initial research indicates a significant lack of specific, publicly available data for the ortho- isomer, "Ethanol, 2-[(2-aminophenyl)sulfonyl]-". Consequently, this document focuses on the extensively studied and industrially significant meta- and para- isomers. The principles of synthesis, reactivity, and analysis discussed herein provide a robust framework for scientists working with any of these positional isomers.
Introduction: The Aminophenylsulfonyl Ethanol Family
The aminophenylsulfonyl ethanols are a class of organic compounds characterized by an aniline ring substituted with a β-hydroxyethyl sulfone group. The position of the amino group relative to the sulfone moiety (ortho-, meta-, or para-) defines the specific isomer and significantly influences its chemical properties and applications.
These molecules are not mere laboratory curiosities; they are versatile and critical building blocks in several high-value chemical industries.[1][2] Their bifunctional nature—possessing a reactive aromatic amine and a hydroxyl group activated by the electron-withdrawing sulfone bridge—makes them ideal precursors for complex molecular architectures. Historically prominent in the dye industry, their utility has expanded significantly into pharmaceutical research, where they serve as foundational scaffolds for a diverse range of therapeutic agents.[1][3]
This guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and major applications of the meta- and para- isomers of aminophenylsulfonyl ethanol, offering field-proven insights into their handling and utilization.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of each isomer is crucial for experimental design, from selecting appropriate solvents to predicting reaction kinetics. The table below summarizes the key identifiers and physicochemical data for the meta- and para- isomers.
| Property | meta- Isomer | para- Isomer | ortho- Isomer |
| Systematic Name | Ethanol, 2-[(3-aminophenyl)sulfonyl]-[4] | Ethanol, 2-[(4-aminophenyl)sulfonyl]-[5] | Ethanol, 2-[(2-aminophenyl)sulfonyl]- |
| CAS Number | 5246-57-1[4] | 5246-58-2[5] | Not Available |
| Molecular Formula | C₈H₁₁NO₃S[6] | C₈H₁₁NO₃S[7] | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol [6] | 201.24 g/mol [7] | 201.24 g/mol |
| Appearance | White to brown powder/crystal[8] | Solid, Powder[9] | Not Available |
| Melting Point | 73.0 to 77.0 °C[8] | Not Available | Not Available |
| Boiling Point | 487.7 °C at 760 mmHg[6] | 469.2 °C at 760 mmHg[10] | Not Available |
| Density | 1.364 g/cm³[6] | 1.364 g/cm³[10] | Not Available |
| Water Solubility | Soluble[3] | Not Available | Not Available |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of aminophenylsulfonyl ethanols is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategies for the meta- and para- isomers, while distinct, share common mechanistic principles.
Generalized Synthesis of the meta- Isomer
One established route to 2-[(3-aminophenyl)sulfonyl]ethanol (APSE) involves the nitration and subsequent reduction of a phenylsulfonyl ethanol (PSE) precursor.[2] The causality behind this approach lies in the directing effects of the sulfone group and the robust chemistries available for nitro group reduction.
Caption: Generalized synthetic pathway to the meta- isomer.
Experimental Protocol (Conceptual):
-
PSE Formation: React sodium benzenesulfinate with ethylene oxide. This leverages the nucleophilicity of the sulfinate anion in an opening reaction of the epoxide ring.[2]
-
Nitration: The formed 2-phenylsulfonyl ethanol (PSE) is subjected to nitration. The sulfone group is a meta-director, hence the nitro group is predominantly added to the 3-position of the benzene ring.[2]
-
Reduction: The nitro group of the nitrated intermediate is then reduced to a primary amine, typically via catalytic hydrogenation, to yield the final meta- isomer product.[2]
Generalized Synthesis of the para- Isomer Hydrogen Sulfate
The industrial synthesis of the para- isomer, often isolated as its hydrogen sulfate ester ("Parabase ester"), starts from acetanilide. This starting material is chosen because the acetyl group protects the amine from oxidation and directs electrophilic substitution to the para position.[11]
Caption: Multi-step synthesis of the para- isomer hydrogen sulfate.
Experimental Protocol (Conceptual):
-
Sulfochlorination: Acetanilide is reacted with chlorosulfonic acid, often with thionyl chloride, to install a chlorosulfonyl group at the para position.[11]
-
Reduction: The resulting p-acetanilide sulfochloride is reduced to the corresponding sulfinate.[11]
-
Saponification & Functionalization: The N-acetyl protecting group is removed (saponification), followed by ethoxylation and esterification to yield the final hydrogen sulfate product.[11]
Core Applications in Industry
The utility of these compounds stems directly from their bifunctional reactivity. The aromatic amine can be diazotized and converted into a wide range of other functional groups, while the hydroxyl group can be esterified or transformed into a vinyl sulfone group—a potent Michael acceptor.
Intermediate for Reactive Dyes
Both the meta- and para- isomers are crucial intermediates in the synthesis of reactive dyes, particularly those of the vinyl sulfone type.[2][11] The 2-(phenylsulfonyl)ethanol moiety is often esterified with sulfuric acid. Under alkaline conditions typical of the dyeing process, this group eliminates sulfuric acid to form a vinyl sulfone group in situ. This electrophilic group then forms a permanent, covalent bond with nucleophilic groups (like hydroxyls) on cellulose fibers (e.g., cotton), resulting in excellent wash fastness.[11]
Precursor in Pharmaceutical Synthesis
The para- isomer, 2-((p-aminophenyl)sulphonyl)ethanol, is a valuable scaffold for building a variety of sulfonamide-based drugs.[1] The primary aromatic amine is a key handle for introducing diverse substituents, which is a fundamental strategy for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug molecule.[1]
Key Therapeutic Areas:
-
Antibacterial Agents: The core structure is a precursor to sulfa drugs, which act by competitively inhibiting dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1]
-
Carbonic Anhydrase Inhibitors: Used to develop drugs for glaucoma, epilepsy, and diuretics by targeting carbonic anhydrase isozymes.[1]
-
Diuretics: These compounds can be modified to create diuretics that inhibit sodium and chloride reabsorption in the renal tubules.[1]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for analyzing the purity of aminophenylsulfonyl ethanols and for monitoring reaction progress.
Protocol: Reverse-Phase HPLC Analysis of 2-((p-Aminophenyl)sulphonyl)ethanol [5]
-
Column Selection: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[5]
-
Mobile Phase Preparation: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[5]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Injection and Detection: Inject the sample onto the column and monitor the eluent using a UV detector at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm).
-
Data Analysis: The retention time is characteristic of the compound under the specific conditions, and the peak area can be used for quantification and purity assessment. This method is scalable for preparative separation to isolate impurities.[5]
Safety and Handling
While comprehensive safety data for the specific title compound is lacking, the known hazards of its isomers and related sulfated derivatives provide a strong basis for establishing safe handling protocols. The hydrogen sulfate ester of the para- isomer is classified as causing serious eye damage.[9] The meta- isomer is known to cause skin and serious eye irritation.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US), a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle these compounds in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
First Aid (Eyes): In case of eye contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[9]
-
First Aid (Skin): If the substance comes into contact with skin, wash off immediately with plenty of water. If irritation occurs, seek medical attention.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal. Do not allow the material to enter drains.[13]
Conclusion
The aminophenylsulfonyl ethanols, particularly the meta- and para- isomers, are industrially vital chemical intermediates with well-established roles in the synthesis of reactive dyes and pharmaceuticals. Their value is rooted in their bifunctional nature, which allows for versatile chemical modifications. While a significant data gap exists for the ortho- isomer, the synthetic strategies, reactivity principles, and analytical methods detailed in this guide for the other isomers provide a comprehensive and authoritative foundation for researchers in the field. Adherence to rigorous safety protocols is essential when handling any member of this compound family.
References
- BenchChem. (n.d.). Application Notes and Protocols: 2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis.
- Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. (1998). Chemical Journal of Chinese Universities, 19(S1), 302.
- Echemi. (2019). Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) Safety Data Sheets.
- Chemsrc. (2025). 2-[(3-Aminophenyl)sulfonyl]ethanol(CAS#:5246-57-1) MSDS.
- SIELC Technologies. (2018). 2-((p-Aminophenyl)sulphonyl)ethanol.
- Guidechem. (n.d.). 2-[(3-Aminophenyl) Sulfonyl)Ethanol 5246-57-1 wiki.
- Google Patents. (n.d.). DE19540544A1 - Ethanol-2-Ý(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation.
- TCI Chemicals. (n.d.). 2-[(3-Aminophenyl)sulfonyl]ethanol.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-[(3-Aminophenyl)sulfonyl]ethanol.
- Global Substance Registration System. (n.d.). 2-((P-AMINOPHENYL)SULFONYL)ETHANOL.
- PubChem. (n.d.). Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate).
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 5339-85-5|2-(2-Aminophenyl)ethanol.
- US EPA. (2023). Ethanol, 2-[(3-aminophenyl)sulfonyl]- - Substance Details.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(2-Aminophenyl)ethanol | 5339-85-5.
- Chemical Bull Pvt. Ltd. (n.d.). 2-3-aminophenyl Sulfonyl Ethanol | 5246-57-1.
- ChemNet. (n.d.). 2-[(3-Aminophenyl) Sulfonyl)Ethanol.
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